Perfluoroetilciclohexano

Descripción general

Descripción

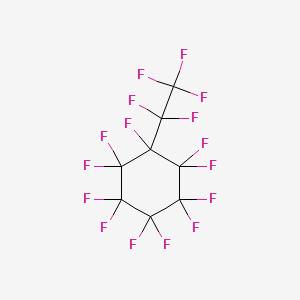

Perfluoro(ethylcyclohexane) is a fluorinated compound that has gained attention due to its unique properties. It is a perfluorocarbon, which means that it contains only carbon and fluorine atoms. This compound has been extensively studied for its potential applications in various fields, including biomedicine, environmental science, and material science.

Aplicaciones Científicas De Investigación

Toxicidad Acuática e Impacto Ambiental

El perfluoroetilciclohexano sulfonato (PFECHS) es un reemplazo emergente para las sustancias perfluoroalquilidas (PFAS) que se ha encontrado en matrices ambientales {svg_1}. Su resistencia a la degradación le permite acumularse en la vida silvestre y los humanos, potencialmente causando efectos tóxicos {svg_2}. Sin embargo, existe una falta general de información sobre sus mecanismos y potencias tóxicas {svg_3}.

Reemplazo para PFAS heredados

Debido a las regulaciones y prohibiciones de producción de PFAS heredados, los PFAS de reemplazo como PFECHS están surgiendo en el mercado mundial {svg_4}. A pesar de las posibles preocupaciones de salud, ambientales y regulatorias, estas sustancias todavía se producen y liberan al medio ambiente {svg_5}.

Propiedades fisicoquímicas

PFECHS, junto con otros PFAS emergentes, tiene propiedades fisicoquímicas únicas que lo convierten en una sustancia de reemplazo viable {svg_6}. Sin embargo, se necesita más investigación para comprender completamente estas propiedades y sus implicaciones {svg_7}.

Disrupción Mitocondrial

Se ha observado que PFECHS afecta las membranas mitocondriales in vitro {svg_8}. Esto podría conducir potencialmente a efectos adversos, incluso con poca bioconcentración {svg_9}.

Disrupción Endocrina

Se ha descubierto que PFECHS interrumpe los receptores moleculares clave, como el receptor del proliferador de peroxisomas, las monooxigenasas dependientes del citocromo p450 y los receptores involucrados en el estrés oxidativo {svg_10}. Esto sugiere que PFECHS podría potencialmente causar disrupción endocrina {svg_11}.

Uso en Fluidos Hidráulicos

PFECHS se usa principalmente en fluidos hidráulicos en aeronaves {svg_12}. Como miembro de la familia de los sulfonatos de perfluoroalquilo, es una alternativa al perfluorooctano sulfonato (PFOS) regulado {svg_13}.

Safety and Hazards

Direcciones Futuras

Future studies on Perfluoro(ethylcyclohexane) and other PFASs are expected to focus on advanced and sensitive PFAS measurement techniques . There is also a need for more research on the development of modified nanomaterials, relative contributions of PFAS from different sources, and how people might be affected by PFAS toxicity .

Mecanismo De Acción

Target of Action

Perfluoroethylcyclohexane primarily targets the mitochondrial membrane and key molecular receptors . These targets play a crucial role in cellular metabolism and energy production. The compound interacts with the peroxisome proliferator receptor, cytochrome p450-dependent monooxygenases, and receptors involved in oxidative stress .

Mode of Action

It is believed to disrupt the mitochondrial membranes and alter the expression of key molecular targets . This disruption can lead to changes in cellular metabolism and energy production.

Biochemical Pathways

Given its interaction with the peroxisome proliferator receptor and cytochrome p450-dependent monooxygenases, it can be inferred that it may influence lipid metabolism and oxidative stress pathways .

Result of Action

The molecular and cellular effects of Perfluoroethylcyclohexane’s action include disruption of mitochondrial membranes and alteration in the expression of key molecular targets . Specifically, it has been observed to down-regulate glutathione-S-transferase, an enzyme involved in detoxification .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Perfluoroethylcyclohexane. For instance, its persistence and potential for long-range transport can lead to widespread environmental contamination .

Análisis Bioquímico

Biochemical Properties

Perfluoro(ethylcyclohexane) plays a significant role in biochemical reactions due to its strong carbon-fluorine bonds, which confer exceptional stability and resistance to metabolic breakdown. This compound interacts with various enzymes, proteins, and biomolecules, primarily through non-covalent interactions such as hydrophobic interactions and van der Waals forces. For instance, Perfluoro(ethylcyclohexane) has been shown to interact with cytochrome P450 enzymes, potentially inhibiting their activity and affecting the metabolism of other substrates . Additionally, its interaction with lipid membranes can alter membrane fluidity and permeability, impacting cellular processes.

Cellular Effects

Perfluoro(ethylcyclohexane) exerts various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Perfluoro(ethylcyclohexane) has been associated with alterations in the expression of genes involved in oxidative stress response and lipid metabolism . Furthermore, this compound can disrupt cell signaling pathways such as the peroxisome proliferator-activated receptor (PPAR) pathway, leading to changes in cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of action of Perfluoro(ethylcyclohexane) involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For instance, Perfluoro(ethylcyclohexane) has been shown to inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of endogenous and exogenous compounds . Additionally, it can modulate gene expression by interacting with nuclear receptors such as PPARs, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Perfluoro(ethylcyclohexane) can change over time due to its stability and potential for bioaccumulation. Studies have shown that this compound remains stable under various conditions, with minimal degradation over extended periods . Long-term exposure to Perfluoro(ethylcyclohexane) in in vitro and in vivo studies has revealed persistent effects on cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of Perfluoro(ethylcyclohexane) vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological processes. At higher doses, Perfluoro(ethylcyclohexane) can induce toxic effects, including liver damage, endocrine disruption, and immune system impairment . Threshold effects have been observed, where certain dosages lead to significant adverse outcomes, highlighting the importance of dose-dependent studies in understanding the safety profile of this compound.

Metabolic Pathways

Perfluoro(ethylcyclohexane) is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, Perfluoro(ethylcyclohexane) has been shown to interfere with lipid metabolism by modulating the activity of enzymes involved in fatty acid oxidation and synthesis . Additionally, its interaction with cytochrome P450 enzymes can impact the metabolism of other compounds, leading to altered metabolic profiles .

Transport and Distribution

Within cells and tissues, Perfluoro(ethylcyclohexane) is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that Perfluoro(ethylcyclohexane) can accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its hydrophobic nature . Additionally, its distribution can be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of Perfluoro(ethylcyclohexane) can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Perfluoro(ethylcyclohexane) has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in lipid metabolism and oxidative stress response . These interactions can influence the overall cellular response to Perfluoro(ethylcyclohexane) and its biochemical effects.

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,2,2,2-pentafluoroethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16/c9-1(4(14,15)8(22,23)24)2(10,11)5(16,17)7(20,21)6(18,19)3(1,12)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEJHICDPXGSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187140 | |

| Record name | Perfluoroethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Perfluoroethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

335-21-7 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6-Undecafluoro-6-(1,1,2,2,2-pentafluoroethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, undecafluoro(pentafluoroethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perfluoroethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoroethylcyclohexane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3U84ZGA5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.